1-(4-Methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one 1-(4-Methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.: 941917-88-0
VCID: VC4351521
InChI: InChI=1S/C20H19N3O3/c1-13-4-3-5-14(10-13)19-21-20(26-22-19)15-11-18(24)23(12-15)16-6-8-17(25-2)9-7-16/h3-10,15H,11-12H2,1-2H3
SMILES: CC1=CC(=CC=C1)C2=NOC(=N2)C3CC(=O)N(C3)C4=CC=C(C=C4)OC
Molecular Formula: C20H19N3O3
Molecular Weight: 349.39

1-(4-Methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

CAS No.: 941917-88-0

Cat. No.: VC4351521

Molecular Formula: C20H19N3O3

Molecular Weight: 349.39

* For research use only. Not for human or veterinary use.

1-(4-Methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one - 941917-88-0

Specification

CAS No. 941917-88-0
Molecular Formula C20H19N3O3
Molecular Weight 349.39
IUPAC Name 1-(4-methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Standard InChI InChI=1S/C20H19N3O3/c1-13-4-3-5-14(10-13)19-21-20(26-22-19)15-11-18(24)23(12-15)16-6-8-17(25-2)9-7-16/h3-10,15H,11-12H2,1-2H3
Standard InChI Key WRPWSKWLNSGPHH-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C2=NOC(=N2)C3CC(=O)N(C3)C4=CC=C(C=C4)OC

Introduction

The compound 1-(4-Methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a complex organic molecule that incorporates several pharmacophores, including a pyrrolidinone ring, an oxadiazole ring, and aromatic moieties. This structure suggests potential biological activity, given the presence of functional groups commonly found in pharmaceuticals.

Synthesis

The synthesis of such compounds often involves multiple steps, including the formation of the oxadiazole ring and its attachment to the pyrrolidinone backbone. Common methods for synthesizing oxadiazoles involve condensation reactions between hydrazides and esters or acids. The attachment of the aromatic groups would typically involve nucleophilic substitution or coupling reactions.

Potential Applications

Compounds with similar structures have been explored for their anti-inflammatory, antimicrobial, and anticancer activities. The presence of the oxadiazole ring, in particular, is associated with various biological activities, including enzyme inhibition.

Research Findings

While specific research findings on this exact compound are not available in the provided sources, related compounds have shown promising results in biological assays. For example, oxadiazole derivatives have been investigated as selective COX-2 inhibitors, which could indicate potential anti-inflammatory properties .

Data Tables

Given the lack of specific data on this compound, a hypothetical table summarizing potential biological activities and physical properties might look like this:

Property/ActivityDescription
Molecular FormulaC24_{24}H22_{22}N4_{4}O3_{3} (hypothetical)
Molecular WeightRequires calculation
SolubilityExperimental determination needed
Anti-inflammatory ActivityPotential, based on similar compounds
Antimicrobial ActivityPotential, based on similar compounds

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator